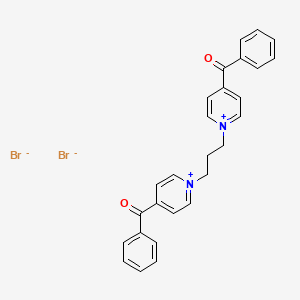
2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile, also known as CERC-501, is a small molecule drug that is currently being investigated for its potential therapeutic use in treating neuropsychiatric disorders such as depression, anxiety, and substance abuse disorders.
作用机制
The mechanism of action of 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile is not fully understood, but it is thought to involve the modulation of the glutamatergic system in the brain. Glutamate is a neurotransmitter that plays a key role in synaptic plasticity, learning, and memory. 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile is thought to enhance the function of a specific subtype of glutamate receptor, known as the N-methyl-D-aspartate (NMDA) receptor, which is involved in these processes.
Biochemical and Physiological Effects
2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to increase the levels of BDNF in the brain, which is thought to be responsible for its antidepressant effects. BDNF is a protein that promotes the survival and growth of neurons, and is involved in the formation of new synapses. 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders, although the exact mechanism of this effect is not yet fully understood.
实验室实验的优点和局限性
One advantage of 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile is that it has been shown to be well-tolerated in preclinical studies, with no significant adverse effects reported. This makes it a promising candidate for further development as a therapeutic agent. One limitation of 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile is that its mechanism of action is not fully understood, and more research is needed to elucidate the exact pathways involved.
未来方向
There are several potential future directions for research on 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile. One area of focus could be on further elucidating its mechanism of action, particularly with regard to its effects on the glutamatergic system in the brain. Another area of focus could be on investigating its potential therapeutic use in other neuropsychiatric disorders, such as substance abuse disorders. Finally, there is potential for the development of new analogues of 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile that may have improved efficacy and/or reduced side effects.
合成方法
The synthesis of 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile involves several steps, including the condensation of 2-ethoxybenzaldehyde with malononitrile, followed by the cyclization of the resulting intermediate with dimethylformamide dimethylacetal. The final step involves the reaction of the resulting compound with dimethylamine to produce 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile.
科学研究应用
2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to have potential therapeutic effects in preclinical models of neuropsychiatric disorders. In animal models of depression, 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. 2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders.
属性
IUPAC Name |
2-amino-7-(dimethylamino)-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-24-17-8-6-5-7-14(17)19-15-10-9-13(23(2)3)11-18(15)25-20(22)16(19)12-21/h5-11,19H,4,22H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDUDNAIMFWPEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C3=C(C=C(C=C3)N(C)C)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5397958 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B5184061.png)

![[(2S)-1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5184065.png)
![ethyl 2-[(N,N-diethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5184077.png)
![ethyl N-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N-methylglycinate](/img/structure/B5184088.png)

![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5184096.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5184109.png)
![N,2-dimethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5184115.png)
![2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5184127.png)


